molecular formula C24H18ClN3OS2 B11487917 N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B11487917
M. Wt: 464.0 g/mol
InChI Key: YCMWNEHRUFFPKP-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine is a complex organic compound that features a benzothiazole ring, a quinoline ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. The benzothiazole ring can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable aldehyde. The quinoline ring is often prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide

Uniqueness

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-N-(6-methoxy-2-methyl-4-quinolyl)amine is unique due to its combination of a benzothiazole ring, a quinoline ring, and a chlorophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H18ClN3OS2

Molecular Weight

464.0 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C24H18ClN3OS2/c1-14-11-21(17-13-16(29-2)8-9-19(17)26-14)27-15-7-10-22(18(25)12-15)30-24-28-20-5-3-4-6-23(20)31-24/h3-13H,1-2H3,(H,26,27)

InChI Key

YCMWNEHRUFFPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)SC4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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